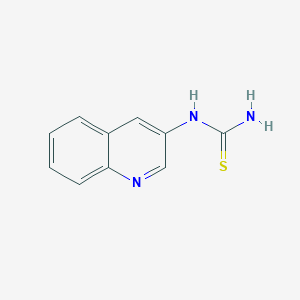

(Quinolin-3-yl)thiourea

Description

Contextualization within Thiourea (B124793) Chemistry

Thiourea and its derivatives are a significant class of organic compounds in medicinal chemistry, recognized for their wide-ranging biological activities. mdpi.com The thiourea scaffold, with its thionic group and two amino groups, can form stable hydrogen bonds and coordinate with biological targets like proteins and enzymes, making it a valuable pharmacophore in drug design. researchgate.netbiointerfaceresearch.com Thiourea derivatives have been investigated for a multitude of therapeutic applications, including as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents. mdpi.comijshr.com The versatility of the thiourea moiety allows for the synthesis of a wide array of derivatives with diverse functionalities and properties. researchgate.net

Significance of the Quinoline (B57606) Scaffold in Drug Discovery Research

The quinoline ring system is considered a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of natural products and synthetic compounds with a broad spectrum of pharmacological activities. ijshr.com Quinoline derivatives have been extensively studied and have shown promise as antibacterial, antimalarial, anticancer, anti-inflammatory, and antiviral agents. ijshr.com The unique structural features of the quinoline nucleus allow for the design and synthesis of novel bioactive molecules. ijshr.com Its ability to be readily functionalized makes it an attractive starting point for developing new therapeutic agents. ijshr.com

Overview of Research Trajectories for Quinoline-Thiourea Compounds

The combination of the thiourea moiety and the quinoline scaffold in a single molecular architecture has led to the development of numerous derivatives with significant biological potential. Research into these hybrid compounds has followed several promising trajectories, with studies focusing on their efficacy against various diseases.

One significant area of investigation is their antibacterial activity . For instance, a series of quinoline thiourea derivatives have been synthesized and evaluated for their activity against a range of Gram-positive and Gram-negative bacteria. nih.gov One particular derivative, 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-(6-methoxyquinolin-4-yl)-((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea, demonstrated potent bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA), comparable to the antibiotic vancomycin (B549263). nih.gov Furthermore, quinoline thiourea-based compounds have been developed as zinc ionophores, which show promising antibacterial properties against Gram-positive bacteria with reduced toxicity to mammalian cells. acs.org

Another important research direction is their potential as urease inhibitors . Quinoline-based acyl thiourea derivatives have been synthesized and shown to have significant urease inhibitory potential, with some derivatives exhibiting greater potency than the standard inhibitor, thiourea. tandfonline.com

The antileishmanial activity of these compounds is also a key area of research. Several heterocyclic scaffolds, including quinoline, are being evaluated for the treatment of leishmaniasis. nih.gov Thiourea-based derivatives, in general, are being investigated for their antileishmanial potential. nih.gov

The table below summarizes some of the researched biological activities of various quinoline-thiourea derivatives:

| Derivative Class | Biological Activity | Research Focus |

| Quinoline thioureas | Antibacterial, Anti-MRSA | Development of new antibiotics to combat resistant bacteria. nih.gov |

| Quinoline-based acyl thioureas | Urease Inhibition | Targeting urease for the treatment of infections caused by urease-producing bacteria. tandfonline.com |

| Quinoline thiourea-based ionophores | Antibacterial (as zinc ionophores) | Perturbing ion homeostasis in bacteria as a therapeutic strategy. acs.org |

| 7-Chloroquinolinyl thioureas | Antimalarial | Development of new treatments against malaria parasites. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

quinolin-3-ylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c11-10(14)13-8-5-7-3-1-2-4-9(7)12-6-8/h1-6H,(H3,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWHWMBUEPKVKDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30162-39-1 | |

| Record name | (quinolin-3-yl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Quinolin 3 Yl Thiourea and Its Analogues

Established Reaction Pathways for Thiourea (B124793) Formation

The creation of the thiourea linkage is the cornerstone of synthesizing these compounds. Two principal strategies have been prominently reported: direct condensation and multicomponent reactions.

The most prevalent and straightforward method for synthesizing (Quinolin-3-yl)thiourea and its analogues is the condensation reaction between an amine and an isothiocyanate. evitachem.comacs.org This reaction involves the nucleophilic attack of the primary amine of 3-aminoquinoline (B160951) on the electrophilic carbon atom of an isothiocyanate.

This approach has been successfully used to synthesize a series of novel N-(quinolin-3-ylcarbamothioyl) amide analogues. In these syntheses, 3-aminoquinoline is reacted with various isothiocyanates, leading to the desired thiourea derivatives in yields described as moderate to excellent. acs.org

A notable variation involves the in situ generation of acyl isothiocyanates, which then react with 3-aminoquinoline. nih.govrsc.org For example, a multi-step process begins with the reaction of an acyl chloride (like pentanoyl chloride) with potassium thiocyanate (B1210189) in a dry solvent such as acetone (B3395972). nih.gov This forms an acyl isothiocyanate intermediate, which is not isolated but is directly treated with 3-aminoquinoline to produce the corresponding N-acyl-N'-(quinolin-3-yl)thiourea. nih.govrsc.org This method is a common and versatile strategy for creating acylthiourea derivatives. analis.com.my

| Reactant 1 | Reactant 2 | Product | Reported Yield | Reference |

|---|---|---|---|---|

| 3-Aminoquinoline | Hexanoyl isothiocyanate | N-(quinolin-3-ylcarbamothioyl)hexanamide | Not specified (part of a series) | acs.org |

| 3-Aminoquinoline | In situ generated pentanoyl isothiocyanate | 1-Pentanoyl-3-(quinolin-3-yl)thiourea | Not specified (intermediate) | nih.gov |

| 3-Aminoquinoline | Various isothiocyanates | N-(quinolin-3-yl)thiourea analogues | Moderate to Excellent | acs.org |

Multicomponent reactions (MCRs), which involve combining three or more reactants in a single step to form a product containing portions of all reactants, are gaining traction for their efficiency and atom economy. frontiersin.orgmdpi.com While specific MCRs for this compound are not extensively detailed, general methods for thiourea synthesis can be adapted. For instance, a one-pot, three-component synthesis of unsymmetrical thioureas has been developed using mechanochemistry (ball milling). semanticscholar.org This solvent-free approach could theoretically be applied by reacting 3-aminoquinoline, carbon disulfide (CS₂), and a second amine under mechanochemical conditions to generate the desired product. semanticscholar.org The development of MCRs for quinoline (B57606) synthesis is an active area of research, often utilizing catalysts like Yb(OTf)₃ or operating under microwave irradiation to build the quinoline core itself from simpler precursors. tandfonline.comorganic-chemistry.org

Regioselective Synthesis Strategies for Quinoline-Thiourea Derivatives

Regioselectivity is crucial in the synthesis of quinoline derivatives to ensure the thiourea moiety is attached at the correct position. For this compound, the selectivity is fundamentally controlled by the choice of the starting material, 3-aminoquinoline. The synthesis of this specific isomer, as opposed to other aminoquinolines (e.g., 2-aminoquinoline (B145021) or 8-aminoquinoline), dictates the final product's structure.

The broader field of quinoline chemistry has developed numerous methods to achieve regioselectivity. For instance, deoxygenative C-H functionalization of quinoline-N-oxides with thiourea can be used to regioselectively synthesize quinoline-2-thiones. organic-chemistry.org Similarly, annulation reactions of quinoline derivatives are employed to create fused heterocyclic systems with high regiochemical control. nih.gov In the context of this compound, the critical step is the selective synthesis of the 3-aminoquinoline precursor, which then directs the thiourea formation to the C-3 position. One-pot, three-component reactions catalyzed by agents like L-proline have also been shown to achieve high regioselectivity in the synthesis of complex, fused quinoline systems. rsc.org

Optimization of Synthetic Conditions and Yields

Optimizing reaction conditions is key to maximizing product yields and purity. For the synthesis of quinolinyl thioureas via the amine-isothiocyanate pathway, several factors are critical:

Solvent: The use of dry solvents, such as acetone or acetonitrile (B52724), is frequently emphasized. nih.govrsc.org This precaution is necessary to prevent the hydrolysis of the highly reactive isothiocyanate intermediate, which would otherwise lead to undesired byproducts and lower yields. nih.gov

Temperature: Reactions are often carried out at room temperature or with gentle heating (refluxing) to ensure the reaction proceeds to completion without decomposing the reactants or products. nih.govmdpi.com

Catalysis: While many thiourea formations proceed without a catalyst, the synthesis of more complex quinoline systems often benefits from catalysts to improve yields and reaction rates. tandfonline.comorganic-chemistry.org

Atmosphere: For sensitive intermediates, reactions may be performed under an inert atmosphere, such as nitrogen, to prevent side reactions. rsc.org

Through such optimizations, yields for quinolinyl thiourea analogues have been reported as ranging from moderate to excellent. acs.org For example, a series of N-substituted-N'-(3,5-di/1,3,5-trimethylpyrazole-4-yl)thiourea/urea (B33335) derivatives were synthesized with yields between 45-83%. nih.gov

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Solvent | Dry Acetone / Acetonitrile | Prevents hydrolysis of isothiocyanate intermediate. | nih.govrsc.org |

| Atmosphere | Nitrogen | Protects sensitive reagents from atmospheric moisture and oxygen. | rsc.org |

| Reaction Time | ~5-7 hours (for related MCRs) | Ensures reaction completion. | mdpi.com |

| Catalyst | Yb(OTf)₃ or L-proline (for quinoline synthesis) | Can enhance reaction rates and regioselectivity. | organic-chemistry.orgrsc.org |

Purification and Isolation Methodologies (e.g., Chromatography-Free Methods)

After synthesis, the target compound must be isolated and purified. Standard techniques include crystallization, distillation, and chromatography. youtube.com However, there is a growing interest in developing more sustainable and efficient purification methods that avoid chromatography.

A significant advantage of some synthetic routes for quinoline derivatives is that the product precipitates directly from the reaction mixture. mdpi.comacs.org This allows for a straightforward, chromatography-free isolation process. The solid product can be collected by simple filtration, washed with a suitable solvent to remove residual reactants and impurities, and then dried. mdpi.comacs.org In some cases, the product can be further purified by recrystallization from an appropriate solvent like acetonitrile or ethanol. nih.gov

Another chromatography-free method involves purification by precipitation. google.com This can be achieved by altering the pH of the post-reaction mixture. For compounds with basic or acidic functional groups, changing the pH can render the target compound insoluble while keeping impurities dissolved, allowing for separation by filtration. google.com

Advanced Spectroscopic and Structural Elucidation of Quinolin 3 Yl Thiourea Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. By analyzing the chemical shifts (δ), coupling constants (J), and integration of proton (¹H) and carbon-¹³ (¹³C) nuclei, the connectivity and chemical environment of atoms within a molecule can be elucidated. nih.gov

For (Quinolin-3-yl)thiourea derivatives, ¹H NMR spectra typically show characteristic signals for the quinoline (B57606) ring protons and the thiourea (B124793) moiety. For instance, in 1-Phenyl-3-(quinolin-3-yl)thiourea, the protons of the quinoline ring appear in the aromatic region of the spectrum. rsc.org Specifically, the proton at position 4 of the quinoline ring (H-4) is observed as a singlet at δ 9.21 ppm, while the protons at positions 5 and 8 (H-5 and H-8) also show distinct signals. tandfonline.com The protons of the phenyl group and the NH protons of the thiourea group also provide key structural information. rsc.org

The ¹³C NMR spectra provide complementary information. The carbon atoms of the quinoline ring and the thiourea group resonate at characteristic chemical shifts. For example, the thiourea carbon (C=S) in 1-Phenyl-3-(quinolin-3-yl)thiourea appears at approximately δ 180.35 ppm. rsc.org The carbon atoms of the quinoline ring can also be assigned based on their chemical shifts and coupling patterns. researchgate.net

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 1-Phenyl-3-(quinolin-3-yl)thiourea | 10.13 (brs, 1H), 10.08 (brs, 1H), 8.95 (d, J = 2.3 Hz, 1H), 8.38 (d, J = 1.8 Hz, 1H), 7.96 (dd, J = 21.3, 8.2 Hz, 2H), 7.70 (t, J = 7.1 Hz, 1H), 7.59 (t, J = 7.2 Hz, 1H), 7.52 (d, J = 7.8 Hz, 2H), 7.37 (t, J = 7.8 Hz, 2H), 7.17 (t, J = 7.3 Hz, 1H) | 180.35, 148.69, 144.56, 138.99, 133.38, 128.46, 128.35, 127.72, 127.55, 127.46, 126.71, 124.69, 123.75 |

| 1-(3-Chlorophenyl)-3-(quinolin-3-yl)thiourea | 10.24 (brs, 1H), 10.23 (brs, 1H), 8.95 (d, J = 2.4 Hz, 1H), 8.37 (d, J = 2.1 Hz, 1H), 7.97 (dd, J = 14.2, 8.2 Hz, 2H), 7.72 (t, J = 7.5 Hz, 1H), 7.60 (t, J = 7.5 Hz, 1H), 7.42-7.35 (m, 2H), 7.21-7.16 (m, 1H) | Not available |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its molecular formula. mdpi.com This is achieved by measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy.

For this compound and its derivatives, HRMS data provides strong evidence for their elemental composition. For example, the calculated mass for the protonated molecule [M+H]⁺ of 1-Phenyl-3-(quinolin-3-yl)thiourea (C₁₆H₁₃N₃S) is 280.09082. rsc.org The experimentally observed value of 280.09030 is in excellent agreement, confirming the molecular formula. rsc.org Similarly, for 1-(3-Chlorophenyl)-3-(quinolin-3-yl)thiourea (C₁₆H₁₂ClN₃S), the calculated [M+H]⁺ is 314.05185, and the found value is 314.05118. rsc.org These precise measurements are instrumental in verifying the successful synthesis of the target compounds.

| Compound | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ |

|---|---|---|---|

| 1-Phenyl-3-(quinolin-3-yl)thiourea | C₁₆H₁₃N₃S | 280.09082 | 280.09030 |

| 1-(3-Chlorophenyl)-3-(quinolin-3-yl)thiourea | C₁₆H₁₂ClN₃S | 314.05185 | 314.05118 |

X-ray Crystallography of Quinoline-Thiourea Compounds (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. When suitable single crystals can be grown, this technique provides precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking. nih.gov

Investigations into the Biological Activities of Quinoline Thiourea Compounds

In Vitro Antimicrobial Activity Studies

The antimicrobial potential of quinoline-thiourea derivatives has been a primary area of investigation, with studies assessing their efficacy against a range of pathogenic microorganisms.

Antibacterial Efficacy Assessments

Derivatives of quinoline-thiourea have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, a series of thiourea-containing compounds were synthesized and evaluated for their antibacterial properties. researchgate.net A particularly potent derivative, 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-(6-methoxyquinolin-4-yl)-((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea, showed significant activity against a variety of bacteria. researchgate.netrsc.org Its bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA) was found to be comparable to the well-established antibiotic, vancomycin (B549263). researchgate.netrsc.org

The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy. For the aforementioned compound, the MIC50 (the minimum concentration required to inhibit the growth of 50% of organisms) against E. coli was in the range of 2.63–3.95 μM, and against S. aureus, it was 3.95–5.26 μM. core.ac.uk The MIC90 values, which represent the concentration needed to inhibit 90% of the organisms, were comparable to those of vancomycin hydrochloride for both E. coli and S. aureus. core.ac.uk Further studies on derivatives of this compound revealed that specific structural features are crucial for their antibacterial action. researchgate.netrsc.org For instance, certain modifications to the thiourea (B124793) structure or the quinoline (B57606) ring could either enhance or diminish the antibacterial effect. core.ac.uk

Another study focused on quinoline-thiourea-based zinc ionophores, which have shown promising antibacterial properties, particularly against Gram-positive bacteria. nih.govtandfonline.com Some of these compounds exhibited strong antibacterial activities against Staphylococcus aureus with MIC values as low as 2.34 ± 0.39 μM and against MRSA with MIC values of 2.50 ± 0.50 μM. researchgate.net Substituted quinolines have also been shown to possess selective antimicrobial activities with MIC values ranging from 62.50–250 μg/ml against various human pathogenic bacteria. researchgate.net

The following table summarizes the antibacterial activity of selected quinoline-thiourea derivatives against various bacterial strains.

| Compound Reference | Bacterial Strain | MIC (μM) |

| Compound 5 core.ac.uk | E. coli (MIC50) | 2.63–3.95 |

| S. aureus (MIC50) | 3.95–5.26 | |

| MRSA (MIC90) | 17.74 | |

| Compound 5b core.ac.uk | MRSA (MIC90) | 18.11 |

| Compound 1f researchgate.net | S. aureus | 2.34 ± 0.39 |

| MRSA | 2.50 ± 0.50 |

Antimycobacterial Activity Profiling

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antimycobacterial agents. Research into quinoline-based compounds has shown promise in this area. Studies on 3-amino-1H-pyrazolo[3,4-b]quinolines, a related class of compounds that includes thiourea derivatives, have been conducted to assess their antimycobacterial potential. tandfonline.comtandfonline.com

While many of the tested compounds in one study showed relatively high MIC values (>32 μg/mL) against mycobacteria compared to standard antibiotics, the research identified that specific structural modifications could influence activity. tandfonline.com For example, a study on 1,2,4-triazole (B32235) derivatives linked to a quinoline core, which are structurally related to the compounds of interest, identified molecules with MIC values against M. tuberculosis ranging from 2 to 16 μg/mL. tandfonline.com Another study on thiourea derivatives bearing a benzenesulfonamide (B165840) moiety found compounds with significant activity against M. tuberculosis, with one derivative exhibiting an MIC of 3.13 µg/mL. d-nb.info These findings suggest that the quinoline-thiourea scaffold can be a valuable starting point for the development of more potent antimycobacterial agents. tandfonline.comtandfonline.com

Enzyme Inhibition Profiling

The biological effects of quinoline-thiourea compounds are often linked to their ability to inhibit specific enzymes, particularly protein kinases, which are crucial for various cellular processes in both bacteria and eukaryotes.

Inhibition of Bacterial Serine/Threonine Protein Kinases (BSTK)

Bacterial serine/threonine protein kinases (BSTKs) are involved in essential cellular functions such as growth, differentiation, and in some cases, virulence and antibiotic resistance. tandfonline.comresearchgate.netbohrium.com This makes them attractive targets for new antibacterial drugs. researchgate.netbohrium.com It has been discovered through virtual screening that 3-amino-1H-pyrazolo[3,4-b]quinolines have the potential for wide-ranging protein kinase inhibitory activity. tandfonline.comresearchgate.net

In vitro studies have confirmed that derivatives of this scaffold, including thiourea compounds, can significantly inhibit BSTKs. tandfonline.comresearchgate.net For example, 3-Amino-7-methoxy-1H-pyrazolo[3,4-b]quinoline demonstrated noteworthy inhibitory activity on BSTKs, which was observed through the inhibition of kanamycin (B1662678) resistance in Streptomyces lividans, a process regulated by these kinases. tandfonline.comresearchgate.net Structure-activity relationship (SAR) studies have indicated that the substitution of the amino group at the 3-position or the NH group of the pyrazole (B372694) ring can lead to a decrease or complete loss of inhibitory activity. tandfonline.comresearchgate.net

The inhibitory activity of some 1H-pyrazolo[3,4-b]quinoline derivatives on BSTK is presented in the table below, as measured by the zone of lysis in Streptomyces lividans.

| Compound | Substituent at Position 7 | Predicted Activity (Pa) | Experimental Activity (Zone of Lysis in mm) |

| 4a | 6,7-Ethylendioxy | 0.366 | 13.0 |

| 4b | 7-Methoxy | 0.449 | 15.0 |

| 4c | H | 0.329 | 12.0 |

| 7a | N-ethyl-N'-(7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)thiourea | 0.224 | n/a |

Data sourced from Malinowski, et al. tandfonline.com "n/a" indicates not active at a subcytotoxic concentration of 1000 nM/disk, with a zone of inhibition <8.0 mm.

Inhibition of Eukaryotic Serine/Threonine Protein Kinases (ESTK)

Research has suggested a correlation between the inhibition of eukaryotic serine/threonine protein kinases (ESTK) and bacterial serine/threonine protein kinases (BSTK), with some ESTK inhibitors also demonstrating activity against their bacterial counterparts. researchgate.netbohrium.com Congeners of pyrazolo[2,3-b]quinoline have been found to inhibit several ESTKs with a broad range of activity and relatively low specificity. tandfonline.com For instance, certain related compounds have shown inhibitory effects on kinases such as GSK-3, CDK, and ATM. tandfonline.com

While direct and extensive studies focusing solely on the inhibition of a wide array of ESTKs by (Quinolin-3-yl)thiourea are not abundant, the existing research on related structures provides a strong indication of their potential in this area. tandfonline.comresearchgate.net The structural similarities between the ATP-binding sites of eukaryotic and some bacterial protein kinases underpin this cross-activity. researchgate.netresearchgate.net

Broad-Spectrum Protein Kinase Inhibitory Potential

The findings from studies on both bacterial and eukaryotic kinases suggest that quinoline-thiourea derivatives and related compounds possess broad-spectrum protein kinase inhibitory potential. tandfonline.comresearchgate.net The ability of these compounds to target kinases in different domains of life highlights their versatility as inhibitor scaffolds. tandfonline.comresearchgate.netnih.gov

Virtual screening studies have predicted that 3-amino-1H-pyrazolo[3,4-b]quinolines could exhibit wide-ranging protein kinase inhibitory activity. tandfonline.comresearchgate.net This is supported by experimental data showing that compounds from this family can inhibit various kinases, albeit with varying degrees of specificity. tandfonline.com The development of quinoline-based kinase inhibitors is an active area of research in medicinal chemistry, with a focus on targeting kinases implicated in a variety of diseases. nih.govnih.gov The adaptability of the quinoline scaffold allows for the design of derivatives that can be optimized for potency and selectivity against specific kinase targets. nih.gov

Elucidation of Molecular Mechanisms of Action (Preclinical Focus)

The diverse biological activities of quinoline-thiourea compounds have prompted significant preclinical research to unravel their molecular mechanisms of action. These investigations have primarily focused on their interactions with various enzymes and cellular pathways, providing a foundation for understanding their therapeutic potential. The core structure, featuring a quinoline ring system linked to a thiourea moiety, allows for a wide range of chemical modifications, leading to derivatives with distinct and specific biological targets. ontosight.aibiointerfaceresearch.comanalis.com.my

A prominent area of investigation has been the role of these compounds as enzyme inhibitors. The thiourea group, with its sulfur and nitrogen atoms, can form hydrogen bonds and coordinate with metal ions, making it an effective pharmacophore for interacting with the active sites of various enzymes. ontosight.aibiointerfaceresearch.comanalis.com.my This has led to the development of quinoline-thiourea derivatives with potent inhibitory activity against several key enzymes implicated in disease.

Enzyme Inhibition

Preclinical studies have identified several quinoline-thiourea derivatives as potent inhibitors of various enzymes. For instance, a series of quinoline-based acylthiourea derivatives demonstrated significant inhibitory potential against the urease enzyme, with some compounds showing greater activity than the standard inhibitor, thiourea. tandfonline.com Molecular docking studies suggest that these compounds interact with the enzyme's active site. tandfonline.com Similarly, isoquinoline-thiourea derivatives have been found to inhibit tyrosinase, with one of the most active compounds acting as a competitive inhibitor. nih.gov

Another critical area of research is the inhibition of kinases involved in cancer progression. Quinoline and quinazoline (B50416) derivatives containing a thiourea group have been identified as potent inhibitors of platelet-derived growth factor (PDGF) receptor autophosphorylation. acs.org Further modifications led to acylthiourea derivatives with improved selectivity for the PDGF receptor over the c-kit receptor. acs.org The anticancer mechanisms of quinoline derivatives also include the inhibition of other key enzymes like topoisomerase and MEK. tandfonline.com

The table below summarizes the inhibitory activities of selected quinoline-thiourea derivatives against various enzymes based on preclinical research.

| Compound Class | Target Enzyme | Key Findings |

| Quinoline-based acylthiourea derivatives | Urease | 19 derivatives showed enhanced inhibitory potential (IC50 = 1.19–18.92 μM) compared to standard thiourea (IC50 = 19.53 ± 0.032 μM). tandfonline.com |

| Isoquinoline-thiourea derivatives | Tyrosinase | 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea was identified as the most active competitive inhibitor (Ki = 119.22 μM). nih.gov |

| Quinoline and quinazoline-acylthiourea derivatives | PDGF Receptor | Showed potent inhibitory activity and receptor selectivity between the PDGF receptor and the c-kit receptor. acs.org |

| Quinolone-thiosemicarbazone hybrids | Urease | Compounds with a methyl group on the quinolone skeleton were the most active, with IC50 values ranging from 1.83–2.48 μM. mdpi.com |

| Quinoline derivatives of ursolic acid | MEK | Compound 4d exhibited potent activity against three cancer cell lines with IC50 values of 0.12 ± 0.01, 0.08 ± 0.01, and 0.34 ± 0.03 μM. tandfonline.com |

Antimicrobial Mechanisms

The antibacterial activity of quinoline-thiourea compounds is another area of intense preclinical investigation. One of the proposed mechanisms involves the disruption of bacterial membranes. The thiourea moiety, with its C=S, C=O, and NH groups, can be protonated under acidic conditions and interact with the carboxyl and phosphate (B84403) groups on the bacterial cell surface, thereby increasing their activity. nih.gov

Furthermore, some quinoline-thiourea derivatives have been shown to act as zinc ionophores, perturbing ion homeostasis in bacteria. acs.orgnih.gov This disruption of transmembrane Zn2+ transport has been identified as a promising strategy to combat bacterial infections and overcome antibiotic resistance. acs.orgnih.gov For example, a potent quinoline-based Zn2+ transporter demonstrated significant antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). acs.orgnih.gov This compound was also found to restore the susceptibility of resistant bacterial strains to conventional antibiotics. nih.gov

Research has also explored the interaction of these compounds with bacterial DNA gyrase, an essential enzyme for DNA replication. nih.gov Molecular docking studies have indicated that certain 1-allyl-3-benzoylthiourea (B5185869) analogs can interact effectively with the DNA gyrase subunit B receptor. nih.gov

The following table presents data on the antimicrobial activity of specific quinoline-thiourea compounds from preclinical studies.

| Compound | Target/Mechanism | Organism(s) | Key Findings |

| 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-(6-methoxyquinolin-4-yl)-((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea | Bacteriostatic | Methicillin-resistant Staphylococcus aureus (MRSA) | Exhibited activity comparable to vancomycin. nih.gov |

| 8-aminoquinoline (QN) derivatives | Transmembrane Zn2+ transport | Gram-positive bacteria, Staphylococcus aureus | A potent QN-based Zn2+ transporter showed promising antibacterial properties and in vivo efficacy. acs.orgnih.gov |

| Substituted quinolines | Acetylcholinesterase (AChE) and human carbonic anhydrase I and II (hCA I and II) inhibition | Human Gram(+) and Gram(−) pathogenic bacteria | Exhibited selective antimicrobial activities with MIC values of 62.50–250 μg/ml and were effective enzyme inhibitors. researchgate.net |

| 1-allyl-3-benzoylthiourea analogs | DNA gyrase subunit B receptor | Methicillin-resistant Staphylococcus aureus (MRSA) | Cpd 1 and 4 exhibited antibacterial activity with a minimum inhibitory concentration (MIC) value of 1000 µg/mL. nih.gov |

Anticancer Mechanisms

The anticancer properties of quinoline-thiourea compounds are attributed to their ability to interfere with multiple cellular pathways crucial for cancer cell proliferation and survival. tandfonline.comnih.gov As mentioned earlier, the inhibition of protein kinases like PDGF receptor, c-Met, and MEK is a significant mechanism. acs.orgtandfonline.comnih.gov

Docking studies have provided insights into the molecular interactions between these compounds and their target proteins. For instance, the quinoline ring can engage in π-π stacking interactions with specific amino acid residues, such as Tyr1159 in the c-Met kinase domain, while the quinoline nitrogen can form a hydrogen bond with Met1160, stabilizing the ligand-protein complex. nih.gov

Beyond kinase inhibition, some quinoline derivatives have been designed to interfere with protein-protein interactions. For example, certain compounds have been proposed to bind to and stabilize K-Ras in its inactive GDP-bound state, thereby halting its activation. nih.gov The ability of the thiourea scaffold to form both hydrogen bond acceptors and donors facilitates interactions with various enzymes and receptors involved in carcinogenesis. biointerfaceresearch.com

The antiproliferative activity of selected quinoline-thiourea derivatives against cancer cell lines is detailed in the table below.

| Compound/Derivative Class | Cancer Cell Line(s) | Mechanism of Action | Key Findings |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (colon), SW620 (colon), K562 (leukemia) | Cytotoxicity | Showed strong cytotoxic effects with IC50 values of 9.0, 1.5, and 6.3 µM, respectively. biointerfaceresearch.com |

| Quinoline derivatives of ursolic acid | MDA-MB-231 (breast), HeLa (cervical), SMMC-7721 (liver) | MEK inhibition | Compound 4d exhibited potent antiproliferative activity with IC50 values of 0.12, 0.08, and 0.34 μM, respectively. tandfonline.com |

| 4,6,7-substitued quinoline derivatives | Leukemia, CNS, and breast cancer cell lines | c-Met kinase inhibition | Derivatives 27 and 28 were more active than the parent compound, with c-Met kinase IC50 values of 19 and 64 nM, respectively. nih.gov |

| 1-aryl-3-(pyridin-2-yl) substituted thiourea derivative (compound 20) | MCF-7 and SkBR3 (breast) | Antitumor activity | Exhibited the highest antitumor activity with IC50 values of 1.3 and 0.7 µM, respectively. biointerfaceresearch.com |

Structure Activity Relationship Sar Studies of Quinoline Thiourea Analogues

Impact of Substituent Modifications on Biological Potency

The biological potency of (Quinolin-3-yl)thiourea and its analogues is profoundly influenced by the nature and position of substituents on both the quinoline (B57606) ring and the thiourea (B124793) moiety. Research has demonstrated that these modifications can significantly alter the compound's efficacy against various biological targets, including cancer cells and bacteria. analis.com.myresearchgate.net

The thiourea scaffold itself, characterized by a C=S group (a weak hydrogen bond acceptor) and N-H groups (hydrogen bond donors), is fundamental to its biological function, often enabling the blockage of enzymatic activity. analis.com.my The type of substitution on the nitrogen atoms—whether mono- or di-substituted—is a critical determinant of anticancer activity. analis.com.my

On the Quinoline Ring:

Modifications to the quinoline core have shown varied effects. For instance, in a series of compounds designed for anti-breast cancer activity, derivatives of 4-piperazinyl quinoline were synthesized. nih.gov The presence of a chloro group at the 7-position of the quinoline ring is a common feature in many active compounds. nih.gov One particularly potent compound, 4-(7-chloro-quinolin-4-yl)-piperazine-1-carbothioic acid (2-morpholin-4-yl-ethyl)-amide, demonstrated significantly higher antigrowth activity in cancer cells compared to non-cancer cells. nih.gov

In the context of antibacterial agents, a 6-methoxy group on the quinoline ring was identified as an important feature for the activity of a potent anti-MRSA compound, 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-(6-methoxyquinolin-4-yl)-((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea. nih.govcore.ac.uk

On the Thiourea Moiety and its Substituents:

The substituents attached to the thiourea nitrogen atoms play a crucial role. The introduction of bulky groups can be advantageous. For example, adding bulky substituents at the C-4 position of podophyllotoxin (B1678966) thiourea derivatives was found to significantly enhance antitumor activity. analis.com.my Conversely, for N-substituted benzene (B151609) thiourea derivatives, a bulky group on the phenyl ring led to a loss of cytotoxic activity, while a smaller methoxy (B1213986) group increased electron density and activated the ring. analis.com.my

Electron-withdrawing groups, such as 4-nitrophenyl or perfluorophenyl, on the aryl substituent of the thiourea can increase the acidity of the N-H groups. biointerfaceresearch.com This enhances their ability to form hydrogen bonds with biological targets, thereby boosting activity. biointerfaceresearch.com For example, 1-(3,5-Bis(trifluoromethyl)phenyl) groups are features of highly active antibacterial quinoline thioureas. nih.govcore.ac.uk In another study, the thiourea derivative 1,3-bis(4-(trifluoromethyl)phenyl)thiourea was highly effective against the A549 lung cancer cell line, significantly outperforming its urea (B33335) analogue. biointerfaceresearch.com

The nature of the linker between thiourea moieties in bis-thiourea derivatives also affects cytotoxicity. biointerfaceresearch.com Compounds with an ethylene (B1197577) or thiourea linker showed better activity against cancer cell lines like HepG2 and HCT116 than those without a linker. biointerfaceresearch.com

The following table summarizes the activity of selected 4-piperazinyl quinoline thiourea derivatives against the MDA-MB-231 breast cancer cell line.

| Compound Name | R Group on Quinoline | R' Group on Thiourea | Antiproliferative Activity (GI₅₀ in µM) on MDA-MB-231 |

| 4-(7-Chloro-quinolin-4-yl)-piperazine-1-carbothioic acid (4-trifluoromethyl-phenyl)-amide | 7-Chloro | 4-Trifluoromethyl-phenyl | 2.5 |

| 4-(7-Chloro-quinolin-4-yl)-piperazine-1-carbothioic acid (2-morpholin-4-yl-ethyl)-amide | 7-Chloro | 2-Morpholin-4-yl-ethyl | 1.6 |

| 4-(7-Trifluoromethyl-quinolin-4-yl)-piperazine-1-carbothioic acid (4-trifluoromethyl-phenyl)-amide | 7-Trifluoromethyl | 4-Trifluoromethyl-phenyl | >10 |

| 4-(7-Trifluoromethyl-quinolin-4-yl)-piperazine-1-carbothioic acid (2-morpholin-4-yl-ethyl)-amide | 7-Trifluoromethyl | 2-Morpholin-4-yl-ethyl | 2.5 |

Data sourced from a study on 4-piperazinyl quinoline derived urea/thioureas. nih.gov

Identification of Critical Pharmacophoric Elements for Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For quinoline-thiourea analogues, several key pharmacophoric elements have been identified.

The Quinoline Scaffold : This planar heteroaromatic ring often acts as a critical anchor, participating in π-π stacking interactions with aromatic residues in protein binding sites. biointerfaceresearch.com The nitrogen atom within the quinoline ring can serve as a hydrogen bond acceptor, a feature crucial for binding to targets like the ATP-binding site of certain kinases. biointerfaceresearch.comnih.gov

The Thiourea Moiety (-NH-C(S)-NH-) : This group is a cornerstone of the pharmacophore. Its ability to act as both a hydrogen bond donor (via the N-H groups) and a weak hydrogen bond acceptor (via the C=S group) allows for multiple points of interaction with biological targets. analis.com.mybiointerfaceresearch.com This dual capability is vital for inhibiting enzymes and disrupting protein functions. analis.com.my The sulfur atom in thiourea, compared to the oxygen in urea, often results in different binding affinities and activities. Thiourea derivatives frequently exhibit higher potency than their urea counterparts. biointerfaceresearch.com

Hydrogen Bond Donors/Acceptors : Beyond the thiourea group, other hydrogen bonding functionalities are important. The 4-amino group on an imidazo[4,5-c]quinoline scaffold must be retained for Toll-like receptor 7 (TLR7) activity, highlighting its critical role as a pharmacophoric element in that specific analogue series. nih.gov Similarly, polar functional groups like hydroxyls can form crucial hydrogen bonds with amino acid residues in target proteins. nih.gov

Correlation of Structural Features with Specific Biological Targets

SAR studies not only identify potent compounds but also help elucidate their mechanism of action by correlating specific structural features with their intended biological targets.

Antitubercular Activity - ATP Synthase Inhibition: In a series of quinoline derivatives developed as antitubercular agents, molecular docking studies provided insights into their mechanism. nih.gov The potent activity of certain thiourea-containing quinolines against Mycobacterium tuberculosis was attributed to their interaction with the ATP synthase enzyme. nih.gov Critical pharmacophoric elements, including the quinoline nitrogen and polar functional groups, were found to engage in hydrogen bonding and electrostatic interactions with key amino acid residues like Arg186 and Glu61 within the enzyme's binding site. nih.gov This suggests that the quinoline-thiourea scaffold serves as a template for designing specific inhibitors of this crucial bacterial enzyme.

Anticancer Activity - Kinase Inhibition and Other Mechanisms: Thiourea derivatives have been investigated as inhibitors of various protein kinases involved in cancer progression. biointerfaceresearch.com The general design strategy often involves a planar heteroaromatic ring (like quinoline) that can interact with cysteine residues in the ATP-binding site of kinases such as HER-2. biointerfaceresearch.com For example, 1-aryl-3-(pyridin-2-yl) substituted thiourea derivatives have shown potent activity against breast cancer cells, with docking studies indicating interaction with the HER2 protein. biointerfaceresearch.com

Other anticancer mechanisms are also known. Some aryl-substituted thioureas are thought to exert their effect through their hydrophobicity and ability to engage in π-π interactions with proteins or intercalate with DNA. biointerfaceresearch.com One study identified that a specific thiourea derivative showed strong binding affinity for a hydrophobic pocket of the K-Ras protein, forming a hydrogen bond with the Glu37 residue, which could explain its high antiproliferative activity against lung cancer cells. biointerfaceresearch.com

Antibacterial (Anti-MRSA) Activity: For a potent quinoline thiourea active against Methicillin-Resistant Staphylococcus aureus (MRSA), a detailed SAR study identified several structural features crucial for its activity. nih.govcore.ac.uk These included the thiourea moiety itself, the 6-methoxy group on the quinoline ring, and the 3,5-bis(trifluoromethyl)phenyl group. nih.govcore.ac.uk While the specific molecular target was not definitively identified in the initial report, the study provided a clear correlation between these structural elements and the compound's potent bacteriostatic effect, paving the way for the development of a new class of antibiotics. nih.gov

The table below correlates structural features with their proposed biological targets based on various studies.

| Structural Feature / Moiety | Biological Target/Mechanism | Biological Activity |

| Quinoline Nitrogen, Polar Groups | ATP-synthase (Interaction with Arg186, Glu61) nih.gov | Antitubercular nih.gov |

| Planar Heteroaromatic Ring (Quinoline), Thiourea | HER-2 Kinase (Interaction with ATP-binding site) biointerfaceresearch.com | Anticancer biointerfaceresearch.com |

| Thiourea, Trifluoromethylphenyl Group | K-Ras Protein (Binding to hydrophobic pocket, H-bond with Glu37) biointerfaceresearch.com | Anticancer biointerfaceresearch.com |

| 4-Amino Group on Imidazoquinoline | Toll-like Receptor 7 (TLR7) nih.gov | Immunostimulatory nih.gov |

| 6-Methoxyquinoline, 3,5-Bis(trifluoromethyl)phenylthiourea | Unknown (Specific to MRSA) nih.govcore.ac.uk | Antibacterial (MRSA) nih.gov |

Computational Chemistry and Molecular Modeling of Quinolin 3 Yl Thiourea

Virtual Screening Methodologies for Hit Identification

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is crucial for narrowing down the vast chemical space to a manageable number of candidates for further experimental testing. For quinoline (B57606) derivatives, including those with a thiourea (B124793) moiety, virtual screening has been effectively employed to identify potential hits for various therapeutic targets.

Methodologies can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, utilize a set of known active compounds to build a model that predicts the activity of new molecules. nih.gov Structure-based virtual screening relies on the 3D structure of the target protein to dock and score potential ligands. nih.gov For instance, a library of quinoline-based compounds was screened against therapeutic targets of SARS-CoV-2, including the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp), to identify potential inhibitors. nih.gov In such studies, large chemical databases are computationally screened, and compounds are ranked based on their predicted binding affinity or fit to a pharmacophore model, leading to the identification of novel quinoline-based scaffolds for conditions like cancer and viral infections. nih.govbenthamscience.com

Table 1: Examples of Virtual Screening Studies on Quinoline Derivatives

| Target | Screening Method | Software/Platform | Key Findings |

|---|---|---|---|

| SARS-CoV-2 Proteins (Mpro, RdRp) | Structure-Based Virtual Screening | Glide (Schrödinger Suite) | Identified existing antiviral drugs like afatinib (B358) as potential inhibitors. nih.gov |

| Gastric Cancer Cell Lines | Ligand-Based (3D-QSAR) | Comparative Molecular Field Analysis (CoMFA) | Developed predictive models to design new quinoline derivatives with enhanced anti-gastric cancer properties. nih.gov |

| Platelet-Derived Growth Factor Receptor (PDGFR) | Structure-Based Molecular Docking | Autodock 1.1.2 | Identified novel quinoline derivatives as potential treatments for gallbladder cancer. benthamscience.com |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand the interaction between a ligand, such as a (Quinolin-3-yl)thiourea derivative, and its target protein at the atomic level. These simulations provide critical information on binding affinity, mode of binding, and the key amino acid residues involved in the interaction.

In studies involving quinoline-thiourea derivatives, docking simulations have been instrumental in elucidating their mechanism of action. For example, new quinoline-thiazole hybrids, synthesized from a key 1-(2-((7-chloroquinolin-4-yl)amino)ethyl)thiourea intermediate, were docked into the BCR-ABL1 tyrosine kinase enzyme, a target for chronic myeloid leukemia. researchgate.netscielo.br The results suggested that these compounds could interact effectively with the active site of the enzyme, with binding energies ranging from -7.2 to -8.9 kcal/mol. scielo.br The simulations often reveal specific interactions, such as hydrogen bonds formed between the quinoline nitrogen or thiourea group and residues in the protein's hinge region, which are crucial for inhibitory activity. mdpi.com Software like AutoDock Vina and Glide are commonly used for these simulations, providing scoring functions to estimate the binding affinity. researchgate.netnih.gov

Table 2: Molecular Docking Parameters for Quinoline-Thiourea Derivatives

| Compound Class | Target Protein (PDB ID) | Docking Software | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Quinoline-Thiazole Hybrids | BCR-ABL1 Tyrosine Kinase (3QRJ) | AutoDock Vina | -7.2 to -8.9 | Not specified |

| Quinoline-3-carboxamides | ATM Kinase | Maestro 12.6 | Not specified | Hinge region residues |

Pharmacophore Modeling and Design

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific target receptor and exert a biological effect. This model serves as a 3D template for designing new molecules with improved potency or for searching databases to find novel scaffolds.

For quinoline derivatives, pharmacophore models have been developed based on known active compounds to guide the synthesis of new potential therapeutic agents. scienceopen.comnih.gov For instance, a pharmacophore model for antioxidants was developed from known agents, featuring one aromatic ring and three hydrogen bond acceptors. nih.gov This model was then used to screen databases and guide the synthesis of new quinoline derivatives with potential antioxidant activity. nih.gov Similarly, a six-point pharmacophore model (AAARRR.1061), consisting of three hydrogen bond acceptors and three aromatic rings, was identified as the best model for predicting the tubulin inhibitory activity of a series of cytotoxic quinolines. scienceopen.com This model demonstrated a high correlation between the predicted and actual biological activity, making it a valuable tool for the virtual screening and design of new anticancer agents. scienceopen.com

Table 3: Features of Pharmacophore Models for Quinoline Derivatives

| Biological Activity | Model Name/Features | Software Used | Validation | Application |

|---|---|---|---|---|

| Antioxidant | 1 Aromatic Ring, 3 Hydrogen Bond Acceptors | Catalyst/HipHop | Tested identified compounds for antioxidant activity | Database screening and synthesis of new quinoline derivatives. nih.gov |

| Anticancer (Tubulin Inhibition) | AAARRR.1061 (3 H-Bond Acceptors, 3 Aromatic Rings) | Phase (Schrödinger) | High R² (0.865) and Q² (0.718) values, Y-Randomization, ROC-AUC analysis | Database screening to identify novel tubulin inhibitors. scienceopen.com |

Electronic Structure Calculations for Reactivity and Interaction Analysis

Electronic structure calculations, primarily based on quantum mechanics, are used to investigate the intrinsic properties of molecules, such as their geometry, energy levels of molecular orbitals, and charge distribution. Density Functional Theory (DFT) is a widely used method in this area, providing valuable insights into the reactivity and interaction potential of compounds like this compound.

DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net Furthermore, the analysis of the Molecular Electrostatic Potential (MEP) map helps to identify the electron-rich and electron-deficient regions of a molecule, which are crucial for understanding intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic attacks. researchgate.net For quinoline-thiazole hybrids derived from a thiourea precursor, DFT calculations at the B3LYP/6-31+G(d) level of theory were used to fully optimize the geometry of the molecules before performing molecular docking, ensuring that the ligand conformations were energetically favorable. scielo.br These computational analyses provide a fundamental understanding of the molecule's electronic characteristics, which governs its biological activity. researchgate.net

Table 4: Quantum Chemical Descriptors for a Thiourea Derivative

| Descriptor | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.954 eV | Related to electron-donating ability |

| LUMO Energy | 1.371 eV | Related to electron-accepting ability |

| Energy Gap (HOMO-LUMO) | 4.583 eV | Indicator of chemical reactivity and stability |

| Electrophilicity Index | 12.929 eV | Measures the propensity to accept electrons; indicator of bioactivity |

Exploration of Quinolin 3 Yl Thiourea Derivatives for Enhanced Bioactivity

Design and Synthesis of Novel Quinoline-Thiourea Analogues

The design of new quinoline-thiourea derivatives is often guided by the known biological profiles of both quinolines and thioureas, which include anticancer, antimicrobial, and enzyme inhibitory activities. rsc.orgresearchgate.net The synthetic strategy for creating these analogues typically involves a straightforward and efficient reaction between an aminoquinoline and a suitably substituted isothiocyanate.

A common synthetic pathway begins with the preparation of 3-aminoquinoline (B160951), which serves as the core building block. This intermediate is then reacted with various aryl or alkyl isothiocyanates in a suitable solvent, such as dichloromethane, to yield the target N-(quinolin-3-yl)-N'-substituted thiourea (B124793) derivatives. analis.com.my For instance, a series of quinoline-based thiourea derivatives were synthesized in excellent yields by reacting 3-aminoquinoline with different isothiocyanates. rsc.org Similarly, novel thiourea derivatives of 8-hydroxyquinoline (B1678124) have been synthesized by reacting a piperazine-8-hydroxyquinoline salt with substituted isothiocyanates in the presence of triethylamine.

The general synthetic scheme can be represented as follows:

Step 1: Formation of Isothiocyanate: This can be achieved through various methods, such as the reaction of a primary amine with thiophosgene (B130339) or by reacting potassium thiocyanate (B1210189) with a benzoyl chloride derivative. mdpi.com

Step 2: Condensation Reaction: The aminoquinoline (e.g., 3-aminoquinoline) is reacted with the prepared isothiocyanate. This nucleophilic addition reaction typically proceeds under mild conditions to form the final thiourea derivative. rsc.organalis.com.my

Researchers have successfully employed these methods to generate libraries of compounds for biological screening. The experimental simplicity and generally good to high yields make this approach amenable for exploring a wide range of structural variations. organic-chemistry.orgfigshare.com

Strategies for Structural Optimization

Structural optimization of (Quinolin-3-yl)thiourea derivatives is a critical step aimed at enhancing potency and selectivity for a specific biological target. This process is heavily reliant on understanding the structure-activity relationship (SAR), which delineates how specific structural features influence the compound's bioactivity. mdpi.comresearchgate.net

Key strategies for optimization include:

Modification of the Quinoline (B57606) Ring: Introducing various substituents at different positions of the quinoline nucleus can significantly impact biological activity. The nature and position of these substituents play a vital role in the molecule's interaction with biological targets. mdpi.com For example, in a series of quinolone-based N,N-disubstituted thioureas screened for urease inhibition, it was found that an N-methyl quinolonyl moiety resulted in the most potent inhibitor in the series. mdpi.com

Varying the Substituent on the Thiourea Nitrogen: The group attached to the second nitrogen of the thiourea linker is a major point for modification. Altering this substituent from simple alkyl or aryl groups to more complex heterocyclic rings can modulate the compound's electronic and steric properties, thereby influencing its binding affinity to target enzymes or receptors. researchgate.net SAR studies have shown that the substitution pattern on the phenyl ring of ureas/thioureas plays a very important role in their activity. researchgate.net

Bioisosteric Replacement: Replacing the thiourea group (C=S) with a urea (B33335) group (C=O) is a common optimization strategy to investigate the importance of the sulfur atom for activity and to modify properties like hydrogen bonding capacity and solubility. tandfonline.com

Docking and kinetic studies are often employed to rationalize the observed SAR and to guide further design. For example, in a study on tyrosinase inhibitors, docking studies helped identify a quinoline-thiourea derivative as a potent non-competitive inhibitor, providing a basis for designing more effective compounds. rsc.org

Diversification of the Thiourea Moiety and Quinoline Core

To explore the chemical space and discover compounds with novel or improved bioactivity, researchers focus on diversifying both the thiourea moiety and the quinoline core.

Diversification of the Thiourea Moiety: The thiourea moiety (–NH–C(S)–NH–) is a versatile linker that can be readily functionalized. Diversification is primarily achieved by introducing a wide array of substituents on the terminal nitrogen atom. This is accomplished by using a diverse set of primary amines to generate the corresponding isothiocyanates, which are then reacted with the aminoquinoline. mdpi.com Substituents can range from:

Simple alkyl and aryl groups.

Substituted phenyl rings containing electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -Cl, -F, -NO₂) groups. rsc.org

Diversification of the Quinoline Core: The quinoline ring system itself offers multiple positions for substitution, allowing for fine-tuning of the molecule's properties. mdpi.comnih.govmdpi.com Synthetic methods have been developed to produce quinoline derivatives with a wide range of functional groups. organic-chemistry.orgresearchgate.net Strategies for diversification include:

Substitution at Various Positions: Functional groups such as halogens, hydroxyl, methoxy (B1213986), and alkyl groups can be introduced at positions 2, 4, 6, 7, or 8 of the quinoline ring. organic-chemistry.orgmdpi.com For example, a general method for synthesizing quinoline-2-thiones allows for functionalization with groups of different electronic natures. figshare.comresearchgate.net

Annulation and Ring Fusion: More complex modifications involve fusing other ring systems to the quinoline core, creating polycyclic structures with distinct conformational and electronic properties. organic-chemistry.org

This systematic diversification allows for a comprehensive exploration of the SAR, leading to the identification of derivatives with enhanced potency and selectivity for various therapeutic targets. nih.govresearchgate.net

Future Perspectives and Emerging Research Avenues for Quinoline Thiourea Chemistry

Development of Next-Generation Analogues

The quest for more effective therapeutic agents continually drives the synthesis of novel chemical entities. For quinoline-thiourea chemistry, this involves the strategic modification of the core structure to improve pharmacological properties. Researchers are exploring several avenues to create next-generation analogues with enhanced bioactivity.

One promising strategy involves the hybridization of the quinoline-thiourea moiety with other biologically active pharmacophores. For instance, the synthesis of novel compounds containing 8-hydroxyquinoline (B1678124), thiourea (B124793), and piperazine (B1678402) moieties has been undertaken to investigate their potential as anticancer agents. researchgate.net This approach aims to combine the distinct properties of each component to create a synergistic effect. Similarly, linking a quinolone fragment to a quinoline (B57606) core has been explored to generate hybrid compounds, with the goal of developing dual-target candidates against both Gram-positive and Gram-negative bacteria. nih.gov

Another key area of development is the synthesis of derivatives with varied substitution patterns to conduct detailed structure-activity relationship (SAR) studies. For example, a series of new quinoline derivatives were designed with a large and bulky alkoxy substituent at the 7-position and an amino side chain at the 4-position, which were found to be beneficial for antiproliferative activity. nih.gov The length of the alkylamino side chain was also shown to significantly affect potency. nih.gov Such SAR analyses are crucial for rationally designing future analogues with optimized activity.

Furthermore, established chemical reactions are being adapted to create diverse libraries of quinoline-based compounds. The Mannich reaction has been successfully employed to prepare nineteen new quinoline derivatives for evaluation as antibacterial agents. nih.gov The development of efficient synthetic protocols, such as those for creating fused tetracyclic quinoline systems, also opens up new possibilities for generating structurally complex and potentially more potent analogues. rsc.org These advanced synthetic efforts are essential for expanding the chemical space of quinoline-thiourea derivatives and identifying lead compounds for further investigation. researchgate.net

Investigation of Novel Biological Targets

A critical aspect of advancing quinoline-thiourea chemistry is the identification and validation of their molecular targets. While the precise mechanisms for many derivatives remain to be fully elucidated, modern techniques are uncovering novel biological interactors, moving beyond traditional enzyme inhibition assays.

In silico molecular docking has become a powerful tool for predicting potential binding partners. Studies on 8-hydroxyquinoline thiourea derivatives have identified several potential targets in breast cancer through this method. researchgate.netelsevierpure.com These computational analyses revealed that the compounds could interact with the active sites of Poly (ADP-ribose) polymerase-1 (PARP1), B-cell lymphoma-extra large (Bcl-xL), and PARP5A (Tankyrase 1). researchgate.net Similarly, molecular docking has suggested that other quinoline derivatives may target bacterial proteins like LptA and Topoisomerase IV, or human proteins such as Epidermal Growth Factor Receptor (EGFR), HER-2, and lysine-specific demethylase (KDM) proteins. nih.govrsc.orgrsc.org

Beyond computational predictions, functional proteomics offers an unbiased approach to discover direct binding partners in a cellular context. A study utilizing this technique identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of quinoline compounds within the human purine (B94841) binding proteome. nih.gov

More targeted biological assays have confirmed the activity of novel quinoline analogues against specific proteins involved in disease pathways. Recent research discovered a series of quinoline analogues that potently inhibit the NLRP3 inflammasome. nih.gov Mechanistic studies confirmed that the lead compound from this series may directly target NLRP3, preventing its assembly and activation, which is a promising strategy for treating inflammatory diseases. nih.gov Another study focused on developing (4-phenylamino)quinazoline alkylthiourea derivatives as novel inhibitors of the central pro-inflammatory transcription factor NF-κB. mdpi.com

The table below summarizes some of the novel and potential biological targets being investigated for quinoline-thiourea and related quinoline derivatives.

| Compound Class | Investigated Target(s) | Method of Investigation | Potential Therapeutic Area |

| 8-Hydroxyquinoline thiourea derivatives | PARP1, Bcl-xL, PARP5A (Tankyrase 1) | Molecular Docking | Cancer researchgate.netelsevierpure.com |

| Quinolone-quinoline hybrid | LptA, Topoisomerase IV | Molecular Docking | Bacterial Infections nih.gov |

| Quinoline analogues | NLRP3 Inflammasome | Biological Assays | Inflammatory Diseases nih.gov |

| Quinoline derivatives | Aldehyde Dehydrogenase 1 (ALDH1), Quinone Reductase 2 (QR2) | Functional Proteomics | Malaria, Arthritis, Lupus nih.gov |

| Quinoline-based derivatives | EGFR, HER-2 | Kinase Assays, Molecular Docking | Cancer rsc.org |

| 2-Arylquinoline derivatives | KDM Proteins (KDM5A, KDM4B, KDM4A) | Molecular Docking | Cancer rsc.org |

| (Phenylamino)quinazoline alkylthiourea derivatives | NF-κB | Cellular Assays | Inflammatory Diseases mdpi.com |

Advanced Mechanistic Elucidation Studies

Understanding the precise molecular mechanism of action is paramount for the translation of a chemical compound into a therapeutic agent. For quinoline-thiourea derivatives, research is moving beyond identifying primary targets to elucidating the downstream cellular consequences of target engagement. These advanced studies are revealing complex effects on signaling pathways, cell fate processes, and gene regulation.

A significant focus of mechanistic research has been on the induction of apoptosis, or programmed cell death, in cancer cells. One study demonstrated that a representative quinoline derivative triggers apoptosis in colorectal cancer cells through a p53/Bax-dependent pathway. nih.gov The compound was found to activate the transcriptional activity of the p53 tumor suppressor protein, a key regulator of cell death. nih.gov Other quinoline derivatives have been shown to induce apoptosis by activating initiator and executioner caspases, such as caspase-3, caspase-8, and caspase-9. rsc.orgorientjchem.org This activation is often accompanied by a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax. rsc.org Further upstream, some analogues have been observed to cause a decrease in the mitochondrial membrane potential and an increase in the generation of reactive oxygen species (ROS), which are key events in the intrinsic apoptosis pathway. orientjchem.org

In addition to apoptosis, effects on the cell cycle are another important mechanism being explored. Certain quinoline compounds have been found to induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing. orientjchem.org This arrest was linked to the activation of the ATM/Chk2 pathway, a critical DNA damage response network. orientjchem.org

Mechanistic studies are also clarifying how these compounds interfere with specific signaling pathways. For example, a novel quinoline analogue was confirmed to directly target NLRP3 and block the assembly and activation of the inflammasome complex. nih.gov In the context of inflammation, other thiourea-containing derivatives have been shown to inhibit the activation of the transcription factor NF-κB by blocking the translocation of its p65 subunit to the nucleus and suppressing its phosphorylation at specific sites. mdpi.com

The following table details key mechanistic findings for various quinoline-based compounds.

| Compound Class | Observed Mechanism | Cellular Pathway/Effect |

| Quinoline derivatives | Triggers p53/Bax-dependent apoptosis | Activation of p53 transcriptional activity nih.gov |

| Quinoline s-triazine analogues | Induces apoptosis and cell cycle arrest | Activation of caspases, increased ROS, G2/M arrest via ATM/Chk2 pathway orientjchem.org |

| Quinoline-based EGFR/HER-2 inhibitor | Promotes apoptosis | Activation of caspase-3 and -8, modulation of Bax/Bcl-2 protein levels rsc.org |

| Quinoline analogues | Blocks inflammasome activation | Direct targeting of NLRP3, preventing its assembly nih.gov |

| (Phenylamino)quinazoline alkylthiourea derivatives | Inhibits NF-κB activation | Blocks nuclear translocation of NF-κB p65 and suppresses its phosphorylation mdpi.com |

These detailed mechanistic investigations are providing a clearer picture of how quinoline-thiourea derivatives exert their biological effects, paving the way for their rational optimization and potential clinical development.

Q & A

Q. What are the common synthetic routes for (Quinolin-3-yl)thiourea derivatives?

The synthesis typically involves multi-step organic reactions. For example:

- Quinoline core preparation : The Skraup synthesis is frequently used to generate the quinoline moiety, followed by functionalization at the 3-position.

- Thiourea introduction : Reacting an amine intermediate with thiocyanate under controlled conditions (e.g., acidic or basic catalysis) forms the thiourea group .

- Chiral centers : Stereoselective synthesis may require chiral catalysts or resolution techniques, as seen in derivatives with cyclohexyl or quinuclidinyl groups .

Table 1 : Comparison of Key Synthesis Steps

| Step | Reagents/Conditions | Yield Optimization Strategies |

|---|---|---|

| Quinoline formation | Glycerol, sulfuric acid, nitrobenzene | Temperature control (~140–160°C) |

| Thiourea coupling | Thiophosgene, ammonium thiocyanate | Solvent choice (e.g., DMF, THF) |

Q. How is the structural characterization of this compound performed?

- Spectroscopy :

- IR : Peaks at ~1200–1250 cm⁻¹ (C=S stretch) and ~1500–1600 cm⁻¹ (aromatic C=C) confirm thiourea and quinoline groups .

- NMR : Distinct signals for NH protons (δ 8–10 ppm in DMSO-d₆) and aromatic protons (δ 7–9 ppm) .

- Mass spectrometry : Molecular ion peaks and fragmentation patterns validate the molecular formula .

Q. What biological activities are associated with this compound derivatives?

These compounds exhibit:

- Antimicrobial activity : Against pathogens like S. aureus and E. coli via membrane disruption or enzyme inhibition .

- Anticancer potential : Through apoptosis induction or kinase inhibition, as seen in analogs with methoxy or fluoro substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Catalyst screening : Transition metals (e.g., Cu(I)) or organocatalysts enhance coupling efficiency .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Temperature control : Gradual heating avoids decomposition of thermally sensitive intermediates .

Q. How can computational methods aid in understanding the bioactivity of this compound derivatives?

Q. How to resolve contradictions in reported bioactivity data for thiourea-quinoline hybrids?

Contradictions may arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains .

- Structural nuances : Substituent positioning (e.g., 6-methoxy vs. 7-methyl) alters hydrophobicity and target interaction .

- Solution-state behavior : Aggregation or pH-dependent solubility affecting bioavailability .

Q. What crystallographic techniques are suitable for analyzing this compound derivatives?

- Single-crystal X-ray diffraction : SHELX programs (e.g., SHELXL for refinement) resolve molecular packing and hydrogen-bonding networks .

- Twinned data handling : SHELXD and SHELXE are robust for challenging datasets, such as those from small-molecule crystals with pseudo-symmetry .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.